molecular formula C6H13NO2 B12930177 ((2S,3S)-2-Methylmorpholin-3-yl)methanol

((2S,3S)-2-Methylmorpholin-3-yl)methanol

Cat. No.: B12930177
M. Wt: 131.17 g/mol
InChI Key: PWDXWDJQJUXDSL-WDSKDSINSA-N
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Description

((2S,3S)-2-Methylmorpholin-3-yl)methanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a morpholine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 3-position. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3S)-2-Methylmorpholin-3-yl)methanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a protected morpholine derivative.

    Functional Group Introduction:

    Hydroxymethyl Group Addition: The hydroxymethyl group at the 3-position can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde in the presence of a base.

    Deprotection and Purification: The final step involves deprotecting the morpholine ring and purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Enzymatic methods using engineered bacteria or yeast strains can also be employed to achieve high yields and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

((2S,3S)-2-Methylmorpholin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4.

    Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides (e.g., methyl iodide) or sulfonates (e.g., tosylates) in the presence of a base.

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

((2S,3S)-2-Methylmorpholin-3-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ((2S,3S)-2-Methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl group can form hydrogen bonds with active site residues, while the morpholine ring provides structural stability. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2S,3S)-2-Methylmorpholin-3-yl)methanol is unique due to its specific combination of a morpholine ring, methyl group, and hydroxymethyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2S,3S)-2-methylmorpholin-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c1-5-6(4-8)7-2-3-9-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

PWDXWDJQJUXDSL-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1[C@@H](NCCO1)CO

Canonical SMILES

CC1C(NCCO1)CO

Origin of Product

United States

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